

# Spectroscopic Profile of 2-Bromo-4-chlorobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4-chlorobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-chlorobenzoic acid** (CAS No. 936-08-3), a halogenated aromatic carboxylic acid with applications in pharmaceutical and fine chemical synthesis.<sup>[1][2]</sup> This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

## Chemical Structure and Properties

- IUPAC Name: **2-bromo-4-chlorobenzoic acid**<sup>[3]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>BrClO<sub>2</sub><sup>[3]</sup>
- Molecular Weight: 235.46 g/mol <sup>[3]</sup>
- Melting Point: 157-161 °C<sup>[2]</sup>
- Appearance: White to light yellow crystalline powder.<sup>[2]</sup>

## Spectroscopic Data

The following tables summarize the available spectroscopic data for **2-Bromo-4-chlorobenzoic acid**. It is important to note that while spectral data for this compound are

available in various databases, detailed peak assignments and specific experimental conditions are not always fully disclosed in publicly accessible records.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **2-Bromo-4-chlorobenzoic acid** is not readily available in the public domain, predicted chemical shifts and typical values for related structures can provide valuable insights. The aromatic region is expected to show a complex splitting pattern due to the disubstitution of the benzene ring. The carboxylic acid proton is expected to appear as a broad singlet at a characteristic downfield shift.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.5 - 8.0	m	3H	Ar-H
~10 - 13	br s	1H	-COOH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~165-170	C=O
~120-140	Ar-C

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-Bromo-4-chlorobenzoic acid** is expected to show characteristic absorptions for the carboxylic acid group and the substituted aromatic ring.

Table 3: FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid)
1680-1710	Strong	C=O stretch (Carboxylic acid dimer)
1550-1600	Medium	C=C stretch (Aromatic ring)
1400-1450	Medium	C-O-H bend
1200-1300	Strong	C-O stretch
~800-900	Strong	C-H out-of-plane bend (Aromatic)
~700-800	Medium-Strong	C-Cl stretch
~550-650	Medium	C-Br stretch

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, ATR).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine and chlorine isotopes (<sup>79</sup>Br, <sup>81</sup>Br and <sup>35</sup>Cl, <sup>37</sup>Cl) will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
234/236/238	Variable	[M] <sup>+</sup> (Molecular ion peak with isotopic distribution)
217/219/221	Variable	[M-OH] <sup>+</sup>
189/191/193	Variable	[M-COOH] <sup>+</sup>
154/156	Variable	[M-Br] <sup>+</sup>
110	Variable	[C <sub>6</sub> H <sub>3</sub> Cl] <sup>+</sup>
75	Variable	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

Note: The relative intensities are dependent on the ionization method and energy.

## Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory procedures.

## NMR Spectroscopy

### Sample Preparation:

- Approximately 5-10 mg of **2-Bromo-4-chlorobenzoic acid** is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing ( $\delta = 0.00$  ppm).
- The solution is transferred to a 5 mm NMR tube.

### <sup>1</sup>H and <sup>13</sup>C NMR Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
- <sup>1</sup>H NMR Parameters:

- Pulse sequence: Standard single-pulse experiment.

- Number of scans: 16-64.

- Relaxation delay: 1-2 seconds.

- Spectral width: -2 to 14 ppm.

- $^{13}\text{C}$  NMR Parameters:

- Pulse sequence: Proton-decoupled pulse program.

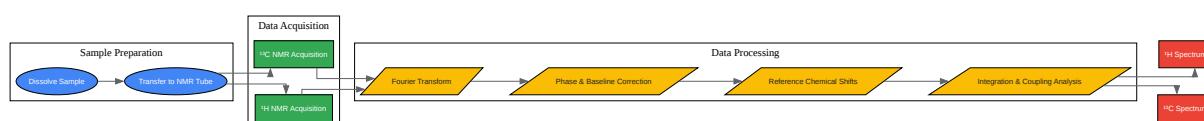
- Number of scans: 1024 or more, depending on sample concentration.

- Relaxation delay: 2-5 seconds.

- Spectral width: 0 to 220 ppm.

#### Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the internal standard or the residual solvent peak.
- For  $^1\text{H}$  NMR, peaks are integrated, and coupling constants are measured.



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## NMR Experimental Workflow

# FT-IR Spectroscopy

### Sample Preparation (ATR Method):

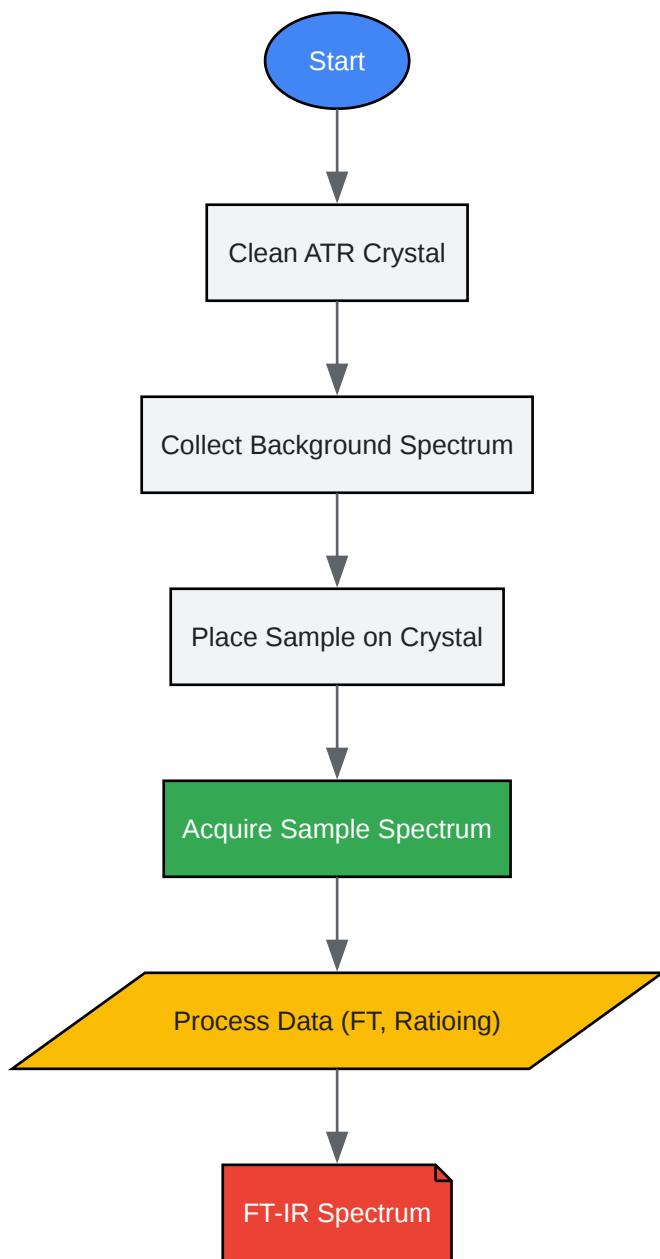
- The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small amount of the solid **2-Bromo-4-chlorobenzoic acid** is placed directly onto the ATR crystal.
- Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

### Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Parameters:
  - Spectral range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.

### Data Processing:

- The sample interferogram is collected and Fourier transformed to produce a single-beam spectrum.
- This is ratioed against the background spectrum to generate the transmittance or absorbance spectrum.
- The spectrum may be baseline corrected and peaks are identified.



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### FT-IR (ATR) Experimental Workflow

## Mass Spectrometry

### Sample Preparation (Electron Ionization - GC/MS):

- A dilute solution of **2-Bromo-4-chlorobenzoic acid** is prepared in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

- The solution is filtered if any particulate matter is present.

#### Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.
- GC Parameters:
  - Injector temperature: 250-280 °C.
  - Carrier gas: Helium.
  - Oven temperature program: A suitable temperature ramp to ensure separation and elution of the analyte.
- MS Parameters:
  - Ionization mode: Electron Ionization (EI).
  - Ionization energy: 70 eV.
  - Mass range: m/z 40-400.

#### Data Processing:

- The total ion chromatogram (TIC) is reviewed to identify the peak corresponding to **2-Bromo-4-chlorobenzoic acid**.
- The mass spectrum for that peak is extracted.
- The molecular ion peak and major fragment ions are identified and their m/z values and relative intensities are recorded.



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### Mass Spectrometry (GC/MS) Experimental Workflow

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## References

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